molecular formula C20H26N2O3 B6640861 3-(3-Benzyl-4-methoxyphenyl)-1-(3-hydroxybutyl)-1-methylurea

3-(3-Benzyl-4-methoxyphenyl)-1-(3-hydroxybutyl)-1-methylurea

Cat. No.: B6640861
M. Wt: 342.4 g/mol
InChI Key: LWUJCAZUECKNSF-UHFFFAOYSA-N
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Description

3-(3-Benzyl-4-methoxyphenyl)-1-(3-hydroxybutyl)-1-methylurea is an organic compound that belongs to the class of ureas Ureas are characterized by the presence of a carbonyl group attached to two amine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Benzyl-4-methoxyphenyl)-1-(3-hydroxybutyl)-1-methylurea can be achieved through multi-step organic reactions. A common approach might involve:

    Formation of the Benzyl-4-methoxyphenyl Intermediate: This can be synthesized through Friedel-Crafts alkylation of benzyl chloride with 4-methoxyphenyl.

    Hydroxybutylation: The intermediate can undergo a reaction with 3-hydroxybutyl bromide in the presence of a base to introduce the hydroxybutyl group.

    Urea Formation: Finally, the compound can be reacted with methyl isocyanate to form the urea derivative.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and catalytic processes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxybutyl group can undergo oxidation to form a carbonyl group.

    Reduction: The carbonyl group in the urea moiety can be reduced to form an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an amine.

    Substitution: Formation of various substituted aromatic compounds.

Scientific Research Applications

3-(3-Benzyl-4-methoxyphenyl)-1-(3-hydroxybutyl)-1-methylurea may have applications in:

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or inhibitor.

    Medicine: Possible therapeutic applications due to its structural similarity to known bioactive compounds.

    Industry: Use in the manufacture of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 3-(3-Benzyl-4-methoxyphenyl)-1-(3-hydroxybutyl)-1-methylurea would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The molecular targets could include proteins involved in signal transduction or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    3-(3-Benzyl-4-methoxyphenyl)-1-(3-hydroxypropyl)-1-methylurea: Similar structure but with a shorter hydroxyalkyl chain.

    3-(3-Benzyl-4-methoxyphenyl)-1-(3-hydroxybutyl)-1-ethylurea: Similar structure but with an ethyl group instead of a methyl group.

Uniqueness

The unique combination of functional groups in 3-(3-Benzyl-4-methoxyphenyl)-1-(3-hydroxybutyl)-1-methylurea may confer distinct chemical reactivity and biological activity compared to its analogs. This could make it a valuable compound for specific applications where these properties are advantageous.

Properties

IUPAC Name

3-(3-benzyl-4-methoxyphenyl)-1-(3-hydroxybutyl)-1-methylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O3/c1-15(23)11-12-22(2)20(24)21-18-9-10-19(25-3)17(14-18)13-16-7-5-4-6-8-16/h4-10,14-15,23H,11-13H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWUJCAZUECKNSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCN(C)C(=O)NC1=CC(=C(C=C1)OC)CC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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